molecular formula C20H19FN2O2S B2499054 1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea CAS No. 2320925-34-4

1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea

Cat. No. B2499054
CAS RN: 2320925-34-4
M. Wt: 370.44
InChI Key: AZVZKQHYMYFLFX-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea is a synthetic compound that has been used in scientific research for various purposes. This compound is commonly referred to as "compound X" in scientific literature. The purpose of

Mechanism of Action

The mechanism of action of compound X is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer. Compound X has also been shown to modulate the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Compound X has been shown to have a low toxicity profile, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound X in lab experiments is its low toxicity profile. It has also been shown to have a high degree of purity, making it a reliable compound for use in experiments. One of the limitations of using compound X is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of compound X. One direction is to further investigate its anti-inflammatory and anti-cancer properties. Another direction is to study its effects on other physiological processes, such as metabolism and cardiovascular function. Additionally, the synthesis method for compound X could be optimized to reduce the cost of production. Overall, compound X is a promising compound for scientific research and has the potential to lead to new discoveries in the field of medicine.

Synthesis Methods

Compound X can be synthesized using a multi-step process. The first step involves the reaction of 4-fluorobenzylamine with 4-(thiophen-3-yl)benzaldehyde to form an intermediate product. This intermediate product is then reacted with 2-hydroxyethyl isocyanate to form compound X. The synthesis method has been optimized to obtain high yields and purity of compound X.

Scientific Research Applications

Compound X has been used in various scientific research studies. It has been shown to have anti-inflammatory and anti-cancer properties. Compound X has been used to study the effects of inflammation on various physiological processes. It has also been used to study the effects of cancer on cell growth and proliferation.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c21-18-7-1-14(2-8-18)11-22-20(25)23-12-19(24)16-5-3-15(4-6-16)17-9-10-26-13-17/h1-10,13,19,24H,11-12H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVZKQHYMYFLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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